molecular formula C14H15F2N3 B11737664 3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine CAS No. 1856053-85-4

3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B11737664
CAS No.: 1856053-85-4
M. Wt: 263.29 g/mol
InChI Key: QTEVRJDYDPRLAQ-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine is a complex organic compound that features a cyclopropyl group, a difluorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of 2,3-difluorobenzaldehyde, which is then subjected to a series of reactions including cyclopropanation and pyrazole formation. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s difluorophenyl group plays a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of both cyclopropyl and difluorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

CAS No.

1856053-85-4

Molecular Formula

C14H15F2N3

Molecular Weight

263.29 g/mol

IUPAC Name

5-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C14H15F2N3/c1-19-13(7-12(18-19)9-5-6-9)17-8-10-3-2-4-11(15)14(10)16/h2-4,7,9,17H,5-6,8H2,1H3

InChI Key

QTEVRJDYDPRLAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=C(C(=CC=C3)F)F

Origin of Product

United States

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